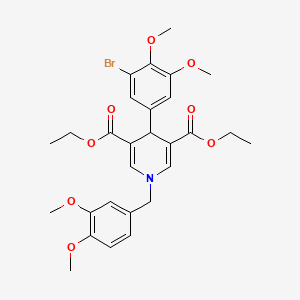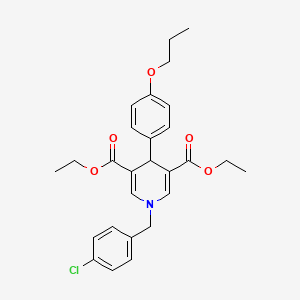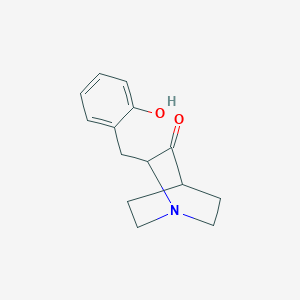![molecular formula C23H22N2O3S B14966537 2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B14966537.png)
2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 3-methylbenzyl chloride.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Cyclization and Oxidation: The intermediate is then subjected to cyclization and oxidation reactions to form the final benzothiadiazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reagents: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used as a tool compound to study biological pathways and molecular targets.
Agriculture: The compound may have applications as a pesticide or herbicide.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Other compounds in this class include chlorothiazide, hydrochlorothiazide, and bendroflumethiazide.
Phenyl Substituted Derivatives: Compounds with similar phenyl substitutions include 3,4-dimethylphenyl derivatives and 3-methylphenyl derivatives.
Uniqueness
2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methylphenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other benzothiadiazine derivatives.
Properties
Molecular Formula |
C23H22N2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C23H22N2O3S/c1-16-7-6-8-19(13-16)15-24-21-9-4-5-10-22(21)29(27,28)25(23(24)26)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3 |
InChI Key |
IYWOBLVIHNDANE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3,3,3-trifluoro-2-{[(3-fluorophenyl)carbonyl]amino}-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoate](/img/structure/B14966455.png)


![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14966464.png)
![Methyl 2-[({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14966465.png)
![3-(2,6-difluorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B14966471.png)
![1-(2,4-dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966480.png)
![N-(3-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966482.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B14966494.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B14966517.png)

![4-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966524.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B14966525.png)
![2-Methoxy-4-[7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether](/img/structure/B14966528.png)
